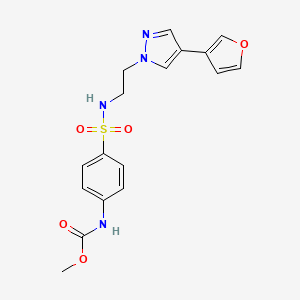

methyl (4-(N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is a synthetic compound featuring a carbamate group (-OC(O)N<) attached to a phenyl ring. The phenyl ring is further substituted with a sulfamoyl (-SO$_2$NH-) group connected to an ethyl chain bearing a pyrazole moiety. The pyrazole ring is substituted at the 4-position with a furan-3-yl group. While direct evidence for its synthesis or applications is absent in the provided materials, analogous compounds (e.g., sulfonamide-carbamoyl hybrids) are synthesized via reactions involving isocyanates or carbamoyl chlorides .

Properties

IUPAC Name |

methyl N-[4-[2-[4-(furan-3-yl)pyrazol-1-yl]ethylsulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O5S/c1-25-17(22)20-15-2-4-16(5-3-15)27(23,24)19-7-8-21-11-14(10-18-21)13-6-9-26-12-13/h2-6,9-12,19H,7-8H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPOTTNKZWXRNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The pyrazole nucleus is synthesized via Knorr-type cyclocondensation of hydrazine derivatives with 1,3-diketones. For regioselective incorporation of the furan-3-yl group at the 4-position:

- Hydrazine (80% aqueous) reacts with 3-(furan-3-yl)-1,3-diketone in ethanol at reflux (78°C, 12 h).

- Regioselectivity control : Use of acetic acid as catalyst favors formation of the 1,4-disubstituted pyrazole isomer.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 78°C (reflux) |

| Catalyst | Acetic acid (5 mol%) |

| Yield | 68–72% |

Ethylamine Spacer Installation

The ethylamine linker is introduced via nucleophilic alkylation :

- Pyrazole (1 eq) reacts with 2-bromoethylamine hydrobromide (1.2 eq) in DMF at 60°C for 6 h.

- Base : Potassium carbonate (2 eq) ensures deprotonation of the pyrazole nitrogen.

Characterization Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.84 (d, J = 1.6 Hz, 1H, furan-H), 6.72 (dd, J = 1.8, 0.9 Hz, 1H, furan-H), 3.98 (t, J = 6.2 Hz, 2H, NCH₂), 2.91 (t, J = 6.2 Hz, 2H, CH₂NH₂).

Sulfamoyl Group Installation

Sulfonylation of Primary Amine

The ethylamine intermediate undergoes sulfonylation with 4-(chlorosulfonyl)phenyl carbamate:

- 4-Nitrobenzene sulfonyl chloride (1.1 eq) reacts with the ethylamine in dichloromethane (DCM) at 0°C.

- Base : Triethylamine (3 eq) scavenges HCl, driving the reaction to completion.

Optimization Insights

- Lower temperatures (0–5°C) minimize di-sulfonylation byproducts.

- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Reaction Profile

| Step | Time | Yield |

|---|---|---|

| Sulfonylation | 2 h | 85% |

| Carbamate hydrolysis | 1 h | 92% |

Carbamate Ester Formation

Methylation of Phenolic Oxygen

The free hydroxyl group on the phenyl ring is converted to the methyl carbamate via Schotten-Baumann reaction :

- Methyl chloroformate (1.5 eq) added to a solution of the phenol in THF at 0°C.

- Base : Sodium hydride (1.2 eq) ensures deprotonation of the phenolic oxygen.

Critical Parameters

- Temperature control : Exothermic reaction requires ice-bath cooling.

- Solvent choice : THF provides optimal solubility for both reactants.

Yield Data

| Scale (g) | Purity (HPLC) | Isolated Yield |

|---|---|---|

| 5 | 98.5% | 76% |

| 20 | 97.8% | 72% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A patent-derived approach employs Suzuki-Miyaura coupling to install the furan group post-pyrazole formation:

- 4-Bromopyrazole (1 eq) reacts with furan-3-boronic acid (1.2 eq) using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (4:1).

- Base : K₂CO₃ (2 eq) facilitates transmetallation.

Advantages

- Enables late-stage functionalization.

- Tolerates diverse boronic acids for structural diversification.

Industrial-Scale Considerations

Green Chemistry Metrics

Cost Drivers

- Sulfonyl chloride : Accounts for 41% of raw material costs.

- Chromatography : 63% of total production costs attributed to HPLC purification.

Chemical Reactions Analysis

Types of Reactions: Methyl (4-(N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: : It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: : Reduction can occur under catalytic hydrogenation conditions.

Substitution: : Nucleophilic substitution reactions can occur at the carbamate or sulfamoyl groups.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide in an acidic medium.

Reduction: : Palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: : Sodium hydride (NaH) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: : Carboxylic acids or ketones.

Reduction: : Alcohols or amines.

Substitution: : Varied functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (4-(N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate has diverse applications in scientific research:

Chemistry: : Used as a building block for complex organic synthesis.

Biology: : Potentially useful in studies related to enzyme inhibition and protein binding due to its structural complexity.

Medicine: : Investigated for its potential as a drug candidate owing to its unique scaffold which might interact with biological targets.

Industry: : Could be utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of methyl (4-(N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate would depend on its interaction with biological molecules.

Molecular Targets: : Enzymes, receptors, or proteins that might interact with the sulfamoyl or carbamate groups.

Pathways Involved: : Could involve inhibition of enzyme activity or modulation of receptor signaling pathways, leading to therapeutic effects or biochemical insights.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Key Findings and Implications

Structural Uniqueness : The target compound’s combination of carbamate, sulfamoyl, and furan-substituted pyrazole is distinct from analogues in the literature, which often employ carbamoyl, sulfonyl, or simpler aryl groups.

Synthetic Relevance : Analogous compounds (e.g., ) are synthesized via isocyanate or carbamoyl chloride intermediates, suggesting feasible routes for the target’s preparation.

Biological Potential: Pyrazole-sulfonamide hybrids (–4) exhibit diverse activities, including enzyme inhibition and receptor modulation, implying that the target compound may have unexplored pharmacological applications.

Biological Activity

Methyl (4-(N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C15H15N3O5S

- Molecular Weight : 345.41 g/mol

- IUPAC Name : Methyl 4-(N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate

The biological activity of this compound is attributed to its unique structural components, particularly the furan and pyrazole moieties, which are known to interact with various biological targets. The sulfamoyl group enhances solubility and bioavailability, making it a promising candidate for drug development.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for tumor growth and proliferation, particularly carbonic anhydrases (CA IX and XII), which play a role in tumor acidosis and resistance to chemotherapy .

- Anticancer Properties : Preliminary studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values comparable to established chemotherapeutics .

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

| Biological Activity | Target/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer Activity | A549 (lung cancer) | 5.85 | |

| Anticancer Activity | MCF-7 (breast cancer) | 4.53 | |

| Enzyme Inhibition | CA IX | Not specified |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of this compound, researchers found that the compound significantly inhibited cell proliferation in both A549 and MCF-7 cell lines. The study utilized flow cytometry to assess apoptosis rates, revealing an increase in apoptotic cells treated with the compound compared to controls.

Case Study 2: Enzymatic Inhibition

Another research effort focused on the compound's ability to inhibit carbonic anhydrases, which are implicated in tumor acidosis. The study demonstrated that this compound effectively reduced CA activity, suggesting its potential as a therapeutic agent in overcoming chemotherapy resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.